molecular formula C5H10O2 B3432583 2-Methylbutanoic acid CAS No. 600-07-7

2-Methylbutanoic acid

Cat. No. B3432583
CAS RN: 600-07-7
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-N
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Description

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH3CH2CH(CH3)CO2H . It belongs to the class of organic compounds known as methyl-branched fatty acids . It exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid .


Synthesis Analysis

Racemic 2-methylbutanoic acid can be readily prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . It was the target of the first enantioselective synthesis in 1904 when the German chemist W. Marckwald heated ethyl (methyl)malonic acid with the chiral base brucine and obtained an optically active product mixture .


Molecular Structure Analysis

The molecular formula of 2-Methylbutanoic acid is C5H10O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound and its enantiomers react as typical carboxylic acids: they can form amide, ester, anhydride, and chloride derivatives . The acid chloride is commonly used as the intermediate to obtain the others .


Physical And Chemical Properties Analysis

2-Methylbutanoic acid is a clear colorless liquid with a density of 0.94 g/cm3 at 20 °C . It has a melting point of -90 °C and a boiling point of 176 °C . The log P value is 1.18 .

Scientific Research Applications

  • Bioconversion and Enantiomeric Effects : 2-Methylbutanoic acid, recognized for its high economic value as an aroma compound, can be synthesized using Gluconobacter species for bioconversion. This process has been observed to show a preference for the (S)-enantiomer when microorganisms are fed with 2-methylbutanol of known enantiomeric ratios (Schumacher et al., 1998).

  • Ehrlich Pathway in Fermented Foods : In the Ehrlich pathway, the enantiomeric distribution in 2-methylbutanoic acid and related compounds like ethyl 2-methylbutanoate and 2-methylbutyl acetate is significant in fermented foods. This distribution is crucial for understanding the degradation mechanism in this pathway (Matheis et al., 2016).

  • Wine Aroma Compounds : 2-Methylbutanoic acid plays a role in the aroma of wines and other alcoholic beverages. Its concentration varies in different beverages and can have sensory effects (Gracia-Moreno et al., 2015).

  • Branched-Chain Ester Biosynthesis in Apples : In Red Delicious apples, the biosynthesis of volatile esters, including 2-methylbutanoic acid, from isoleucine is significantly affected by controlled atmosphere storage, influencing the fruit's aroma (Matich & Rowan, 2007).

  • Stereoanalysis in Multi-Dimensional Gas Chromatography : 2-Methylbutanoic acid and its derivatives have been studied for direct stereodifferentiation from complex matrices using multi-dimensional gas chromatography with perethylated β-cyclodextrin as the chiral stationary phase (Karl et al., 1991).

  • Role in Meat Flavors : 2-Methylbutanoic acid is part of a group of volatile branched-chain fatty acids contributing to the specific flavors of different types of red meat, including beef, pork, goat, and lamb (Kim et al., 1993).

Safety And Hazards

Prolonged inhalation of high concentrations may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation . Vapors are heavier than air and may spread along floors . Risk of dust explosion . Forms explosive mixtures with air on intense heating .

Future Directions

Due to rising population, people have become very aware of healthy food, and their inclination towards changed lifestyle like dining out, quick to eat flavored foods, and so on has led to increased application of 2-methylbutanoic acid which has led to the widespread use of 2-methylbutanoic acid in the world . 2-Methylbutanoic acid is also used as a flavoring agent in a number of food items . Consumers are still searching for new flavors, thus 2-methylbutanoic acid is a new alternative in a variety of food products .

Relevant Papers Several papers have been published on 2-Methylbutanoic acid. For example, one paper discusses the electrolysis of (+) 2-Methylbutanoic acid . Another paper discusses the enzymatic synthesis of n-octyl (+)-2-methylbutanoate . There are also papers discussing the mechanisms of methyl 2-methylbutyrate suppression and the characterization of the formation of branched short-chain fatty acid:CoAs for bitter acid biosynthesis in hop glandular trichomes .

properties

IUPAC Name

2-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
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InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID5021621
Record name 2-Methylbutanoic acid
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid, Solid, colourless to pale yellow liquid
Record name Butanoic acid, 2-methyl-
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Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg
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Solubility

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethylmethylacetic acid
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Density

0.932-0.936
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Mechanism of Action

BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS.
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Product Name

2-Methylbutanoic acid

CAS RN

116-53-0, 9007-16-3, 151687-96-6, 600-07-7
Record name 2-Methylbutanoic acid
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Record name Butanoic acid, 2-methyl-
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Record name 2-METHYLBUTYRIC ACID
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Synthesis routes and methods

Procedure details

A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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